1-(tert-Butoxy)-2-isopropoxybenzene
Description
1-(tert-Butoxy)-2-isopropoxybenzene is a disubstituted aromatic ether featuring a tert-butoxy group (-OC(CH₃)₃) at the para position and an isopropoxy group (-OCH(CH₃)₂) at the ortho position on the benzene ring. This compound is structurally characterized by two bulky alkoxy substituents, which confer distinct steric and electronic properties. Such derivatives are often explored in organic synthesis, particularly in catalytic C–H functionalization reactions, where alkoxy groups act as directing or stabilizing moieties .
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H20O2/c1-10(2)14-11-8-6-7-9-12(11)15-13(3,4)5/h6-10H,1-5H3 |
InChI Key |
NRUDUIIFIQFENS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-2-isopropoxybenzene typically involves the alkylation of a benzene derivative with tert-butyl and isopropyl groups. One common method is the reaction of 2-isopropoxyphenol with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl group .
Industrial Production Methods
Industrial production of 1-(tert-Butoxy)-2-isopropoxybenzene may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-2-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: The tert-butoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1-(tert-Butoxy)-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and isopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and chemical reactions .
Comparison with Similar Compounds
The following analysis compares 1-(tert-Butoxy)-2-isopropoxybenzene with structurally related aromatic ethers, focusing on steric effects, electronic properties, and reactivity.
Structural and Electronic Comparison
Key Observations :
- Electronic Effects : Both tert-butoxy and isopropoxy groups are electron-donating via resonance, but the tert-butoxy group’s stronger inductive electron donation may enhance para-directing effects in electrophilic substitution.
Reactivity in Catalytic C–H Functionalization
Evidence from analogous compounds (e.g., 1-(tert-butoxy)-2-methylbenzene) highlights the role of alkoxy groups in Pd-catalyzed olefinations. In such reactions, the tert-butoxy group stabilizes transition states via steric shielding and electronic activation, achieving 55% yield and >20:1 E/Z selectivity with ethyl acrylate .
Physical Properties and Solubility
- Solubility: Bulky tert-butoxy groups typically reduce solubility in polar solvents (e.g., water or ethanol) compared to methoxy or ethoxy analogs. For example, 1-(tert-Butoxy)-2-isopropoxybenzene is likely soluble in nonpolar solvents like dichloroethane (DCE), as seen in analogous reactions .
- Thermal Stability : Tert-butoxy groups are prone to cleavage under acidic conditions, whereas isopropoxy groups are more stable. This dichotomy could be exploited in sequential deprotection strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
